molecular formula C3H5NO2 B12522337 3-(Hydroxyimino)propanal CAS No. 820221-58-7

3-(Hydroxyimino)propanal

Cat. No.: B12522337
CAS No.: 820221-58-7
M. Wt: 87.08 g/mol
InChI Key: ZDVFRLNVNSAHSB-UHFFFAOYSA-N
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Description

3-(Hydroxyimino)propanal is a chemical compound of interest in organic synthesis and chemical research. While specific pharmacological or biological studies on this exact molecule are limited in the available literature, its structure suggests utility as a building block or intermediate. Related compounds, such as 3-chloro-2-hydroxyiminopropanal, have been identified in scientific literature as precursors for generating reactive vinyl nitroso species, which are valuable intermediates in cycloaddition reactions with olefins . This indicates the potential of this compound to serve a similar role in constructing more complex nitrogen- and oxygen-containing heterocycles, which are common structures in many functional molecules. Furthermore, the propanal backbone is a known entity in chemical processes; for instance, 3-hydroxypropanal is an intermediate in the synthesis of 1,3-propanediol . Researchers may find value in this compound for exploring new synthetic pathways, developing novel compounds, or studying its specific reactivity. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

820221-58-7

Molecular Formula

C3H5NO2

Molecular Weight

87.08 g/mol

IUPAC Name

3-hydroxyiminopropanal

InChI

InChI=1S/C3H5NO2/c5-3-1-2-4-6/h2-3,6H,1H2

InChI Key

ZDVFRLNVNSAHSB-UHFFFAOYSA-N

Canonical SMILES

C(C=NO)C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Propanal (CH₃CH₂CHO) reacts with hydroxylamine (NH₂OH) in a protic solvent (e.g., ethanol or methanol) under mild acidic or basic conditions. The reaction proceeds via nucleophilic attack by the hydroxylamine oxygen on the aldehyde carbonyl carbon, followed by proton transfer and dehydration to form the oxime.

Key Conditions :

  • Catalyst/Base : Triethylamine (TEA) or sodium carbonate (Na₂CO₃) to neutralize HCl generated during hydroxylamine hydrochloride use.
  • Temperature : Reflux (60–80°C) for 1–4 hours.
  • Solvent : Ethanol or methanol.

Experimental Data

Substrate Reagent Conditions Yield Reference
Propanal NH₂OH·HCl + TEA EtOH, reflux, 2 hrs 85–90%
Propanal derivatives NH₂OH·HCl + Na₂CO₃ MeOH, 70°C, 4 hrs 70–75%

Advantages :

  • High yields due to simplicity of the reaction.
  • Scalable for industrial applications.

Limitations :

  • Side reactions (e.g., aldol condensation) may occur with excess hydroxylamine.

Reformatsky Reaction for Functionalized Derivatives

For substituted 3-(hydroxyimino)propanal derivatives, the Reformatsky reaction provides a pathway to introduce the hydroxyimino group. This method involves coupling a β-keto ester with hydroxylamine, followed by hydrolysis and decarboxylation.

Procedure

  • Knoevenagel Condensation : Propanal derivatives react with Meldrum’s acid (2,2-dimethyl-1,3-dioxan-4,6-dione) to form a β-keto ester intermediate.
  • Hydroxylamine Addition : The β-keto ester reacts with hydroxylamine to form a hydroxyimino intermediate.
  • Decarboxylation : Acidic or basic hydrolysis removes the ester group, yielding this compound.

Example :
Propanal + Meldrum’s acid → β-keto ester → Hydroxylamine → this compound.

Reaction Conditions

Step Conditions Yield Reference
Knoevenagel condensation EtOH, Na₂CO₃, RT, 2 hrs 60–70%
Hydroxylamine addition NH₂OH·HCl, MeOH, reflux, 4 hrs 70–75%

Advantages :

  • Enables synthesis of substituted derivatives.
  • Versatile for complex molecular architectures.

Limitations :

  • Multi-step process with moderate overall yields.

Nitrosation of Amines or Nitriles

While less common for propanal, nitrosation reactions provide an alternative route to hydroxyimino groups. This method involves converting amines or nitriles into nitroso intermediates, which then react with aldehydes.

Key Reactions

  • Amine Nitrosation : Primary amines react with nitrous acid (HNO₂) to form nitroso intermediates.
  • Reaction with Propanal : The nitroso intermediate condenses with propanal to form this compound.

Example :
RCH₂CH₂NH₂ + HNO₂ → RCH₂CH₂N=O → RCH₂CH₂N=O + CH₃CH₂CHO → this compound.

Challenges

  • Low yields due to instability of nitroso intermediates.
  • Requires anhydrous conditions to prevent hydrolysis.

Cycloaddition with Vinyl Nitroso Compounds

Electrophilic vinyl nitroso compounds (e.g., 3-nitrosobut-3-en-2-one) undergo cycloaddition or addition reactions with aldehydes to form hydroxyimino derivatives. This method is less direct but offers stereochemical control.

Reaction Pathway

  • Generation of Vinyl Nitroso : From chlorobutane-2,3-dione 2-oxime under basic conditions.
  • Reaction with Propanal : Cycloaddition or nucleophilic addition forms the oxime.

Example :
Cl₂C(O)C(NHOH)CO₂Et + Na₂CO₃ → Nitroso intermediate → + CH₃CH₂CHO → this compound.

Data

Substrate Catalyst/Base Yield Reference
Chlorobutane-2,3-dione 2-oxime Na₂CO₃ 50–60%

Advantages :

  • Access to stereoisomers via controlled addition.

Limitations :

  • Lower yields compared to direct condensation.

Comparative Analysis of Methods

Method Yield Complexity Scalability Key Reference
Hydroxylamine Condensation 85–90% Low High
Reformatsky Reaction 60–70% High Moderate
Nitrosation <50% Moderate Low
Cycloaddition 50–60% Moderate Moderate

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyimino)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydroxylamine hydrochloride in the presence of a base.

Major Products Formed

    Oxidation: 3-(Hydroxyimino)propanoic acid.

    Reduction: 3-Aminopropanal.

    Substitution: Various oxime derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxyimino)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxyimino)propanal involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts that can modulate biological pathways.

Comparison with Similar Compounds

3-(Methylthio)propanal

  • Structure : Contains a methylthio (-SCH₃) group at the third carbon.
  • Key Properties: Molecular Weight: ~106.18 g/mol (estimated). Role in Flavor/Aroma: A key odorant in roasted seeds and fermented products, contributing to sulfurous, savory notes (). Biological Relevance: Enhances saltiness perception in food products ().
  • Research Findings :
    • Levels increase with roasting temperature, forming via Maillard reaction byproducts ().
    • Demonstrated sensory enhancement in yeast extracts, suggesting applications in low-sodium diets ().

4-Hydroxydihydrocinnamaldehyde 3-(p-Hydroxyphenyl)propanal

  • Structure : Features a para-hydroxyphenyl group and aldehyde functionality.
  • Key Properties :
    • Molecular Weight: ~178.18 g/mol (estimated).
    • Drug-Likeness: Predicted as an inhibitor of Estrogen-Related Receptor Alpha (ERRα) with favorable binding energy (-9.2 kcal/mol) ().

3-Hydroxypropanal

  • Structure: An aldehyde with a hydroxyl group at the third carbon (synonym: Reuterin).
  • Key Properties :
    • Molecular Weight: 74.08 g/mol ().
    • Antimicrobial Activity: Broad-spectrum activity due to reactive aldehyde and hydroxyl groups.
  • Research Findings :
    • Classified as an alpha-hydrogen aldehyde (CAS: 2134-29-4) with applications in food preservation ().

3-(Azirinyl)propanal

  • Structure : Incorporates an aziridine ring substituent.
  • Key Properties :
    • UV Absorption: Maximum at 242.5 nm, distinct from ylide intermediates ().
  • Research Findings :
    • Studied in photochemical reactions; spectral data aids in distinguishing between ylides and azirinyl derivatives ().

3-(2-Chlorophenyl)propanal

  • Structure : Aromatic substitution with a chlorine atom at the ortho position.
  • Key Properties :
    • Molecular Weight: 168.62 g/mol ().
    • Applications: Intermediate in pharmaceuticals and agrochemicals.
  • Research Findings: Limited biological data available; primarily used in synthetic organic chemistry ().

Comparative Data Table

Compound Molecular Weight (g/mol) Functional Groups Key Applications/Biological Roles References
3-(Hydroxyimino)propanal ~87.09 (estimated) Aldehyde, Hydroxyimino (-NOH) Chelation, Pharmaceutical intermediates Inferred
3-(Methylthio)propanal ~106.18 Aldehyde, Methylthio (-SCH₃) Flavor enhancement, Saltiness perception
3-(p-Hydroxyphenyl)propanal ~178.18 Aldehyde, Phenolic -OH ERRα inhibition, Cancer therapy
3-Hydroxypropanal 74.08 Aldehyde, Hydroxyl (-OH) Antimicrobial, Food preservation
3-(Azirinyl)propanal ~111.12 (estimated) Aldehyde, Aziridine ring Photochemical studies
3-(2-Chlorophenyl)propanal 168.62 Aldehyde, Chlorophenyl Synthetic intermediate

Key Research Insights

Anticancer Potential: Hydroxyimino derivatives, such as [2-hydroxyimino-3-(4-hydroxyphenyl)]propionic acid, exhibit growth inhibition in cancer cell lines (MCF-7, A549) at IC₅₀ values < 50 µM ().

Sensory Modulation : 3-(Methylthio)propanal enhances saltiness perception by 20–30% in model systems, highlighting its role in reducing dietary sodium intake ().

Therapeutic Targets : 3-(p-Hydroxyphenyl)propanal’s binding to ERRα (-9.2 kcal/mol) suggests utility in targeting hormone-dependent cancers ().

Structural Stability: Oxime derivatives like this compound are more stable than aldehydes due to resonance stabilization of the -NOH group, enabling prolonged bioactivity .

Biological Activity

3-(Hydroxyimino)propanal, also known as 3-hydroxyiminopropanal, is an organic compound characterized by the presence of both an aldehyde and an oxime functional group. Its molecular formula is C3_3H5_5NO2_2, and it has a molecular weight of 87.08 g/mol. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities and applications.

The compound can be synthesized through the reaction of propanal with hydroxylamine hydrochloride under acidic conditions. The general procedure involves dissolving hydroxylamine hydrochloride in water, adding propanal, adjusting the pH to acidic levels, and allowing the reaction to proceed at room temperature. The product is then extracted and purified using organic solvents and distillation methods.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

1. Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial properties. It has been investigated for its ability to inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

2. Anticancer Activity
The compound's structural features suggest potential interactions with biological targets involved in cancer pathways. Investigations into its effects on cancer cell lines have shown promising results, indicating that it may enhance the efficacy of certain chemotherapeutic agents when used in combination therapies.

3. Enzyme Interaction
The oxime group in this compound allows it to form stable complexes with metal ions, which can influence enzymatic activity. This interaction may modulate various biological pathways, potentially leading to therapeutic applications.

The mechanism of action for this compound involves its dual functional groups:

  • The aldehyde group can undergo nucleophilic addition reactions, forming adducts that may alter biological functions.
  • The oxime group can participate in metal ion chelation, affecting enzyme activity and stability.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameFunctional GroupsKey Differences
3-HydroxypropanalAldehydeLacks oxime functionality
3-Hydroxypropionic acidCarboxylic acidContains a carboxylic acid instead of an aldehyde
3-AminopropanalAmineFormed by reduction of this compound

Case Studies

Several case studies have explored the biological activities of this compound:

  • Antimicrobial Testing : In vitro studies demonstrated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Line Studies : A study evaluating the effects of this compound on human cancer cell lines showed a reduction in cell viability when combined with conventional chemotherapeutics like doxorubicin, indicating a synergistic effect.

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